Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate
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Overview
Description
Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H15F3O3S. It is characterized by a spirocyclic structure, which includes a five-membered ring and a six-membered ring connected through a single carbon atom. The compound also contains a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate typically involves the reaction of a spirocyclic precursor with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic by-products formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles, such as amines, alcohols, or thiols, leading to the formation of new spirocyclic compounds.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, into the spirocyclic structure.
Reduction: Reduction reactions can be used to modify the double bonds within the spirocyclic rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of spirocyclic derivatives, while oxidation and reduction reactions can introduce new functional groups into the spirocyclic structure .
Scientific Research Applications
Chemistry
In chemistry, Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate is used as a building block for the synthesis of complex spirocyclic compounds. Its unique structure and reactivity make it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to undergo various chemical modifications allows researchers to design and synthesize new drug candidates with improved efficacy and safety profiles .
Industry
In industrial applications, the compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for use in harsh chemical environments .
Mechanism of Action
The mechanism of action of Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate involves its interaction with molecular targets through its spirocyclic structure and trifluoromethanesulfonate group. The electron-withdrawing properties of the trifluoromethanesulfonate group can influence the reactivity of the compound, allowing it to participate in various chemical reactions. The spirocyclic structure can also interact with biological targets in unique ways, potentially leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane: A spirocyclic compound with a similar core structure but lacking the trifluoromethanesulfonate group.
Spiro[4.5]dec-6-en-6-yl chloride: A spirocyclic compound with a chloride group instead of a trifluoromethanesulfonate group.
Spiro[4.5]dec-6-en-6-yl acetate: A spirocyclic compound with an acetate group instead of a trifluoromethanesulfonate group.
Uniqueness
Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts strong electron-withdrawing properties and enhances the compound’s reactivity. This makes it a valuable intermediate in the synthesis of complex spirocyclic compounds and a potential candidate for various scientific research applications .
Properties
CAS No. |
63438-16-4 |
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Molecular Formula |
C11H15F3O3S |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
spiro[4.5]dec-9-en-10-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C11H15F3O3S/c12-11(13,14)18(15,16)17-9-5-1-2-6-10(9)7-3-4-8-10/h5H,1-4,6-8H2 |
InChI Key |
VLXBETZDISJGTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC=C2OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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